molecular formula C20H19ClN2O4 B5115827 3-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxybenzylidene)-2,4-imidazolidinedione

3-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxybenzylidene)-2,4-imidazolidinedione

Cat. No.: B5115827
M. Wt: 386.8 g/mol
InChI Key: BKVFKZWVVQFSME-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxybenzylidene)-2,4-imidazolidinedione is a chemical compound that belongs to the class of imidazolidinediones. It has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and lower blood glucose levels. It has also been shown to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxybenzylidene)-2,4-imidazolidinedione is its versatility. It can be used in a variety of scientific research applications, and its potential uses are still being explored. However, one of the limitations of this compound is that it can be difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are many potential future directions for research on 3-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxybenzylidene)-2,4-imidazolidinedione. Some areas of interest include its potential use in the treatment of Alzheimer's disease, its ability to inhibit the growth of cancer cells, and its antimicrobial properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential uses in scientific research.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 4-chlorobenzylamine and 3-ethoxy-4-methoxybenzaldehyde with 2,4-thiazolidinedione in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield.

Scientific Research Applications

3-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.

Properties

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-ethoxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-3-27-18-11-14(6-9-17(18)26-2)10-16-19(24)23(20(25)22-16)12-13-4-7-15(21)8-5-13/h4-11H,3,12H2,1-2H3,(H,22,25)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVFKZWVVQFSME-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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